N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties. The presence of both thiadiazole and thiazole rings in its structure makes it a molecule of interest in various scientific research applications.
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-2-3-6-11-17-18-14(22-11)16-12(19)9-8-21-13(15-9)10-5-4-7-20-10/h8,10H,2-7H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXDCTQWUKFHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CSC(=N2)C3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as butylamine, thiocyanate, and oxolan-2-yl derivatives under controlled conditions.
Cyclization Reactions: Cyclization steps are crucial to form the thiadiazole and thiazole rings. This can be achieved using reagents like hydrazine and thionyl chloride under specific temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., ethylamine), and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of oxygen-containing functional groups.
Substitution Products: Substituted derivatives with different alkyl or aryl groups attached to the core structure.
Scientific Research Applications
This compound has garnered interest in several scientific research fields due to its unique chemical properties:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a bioactive molecule in drug discovery.
Medicine: Research has indicated its potential use in developing therapeutic agents, particularly in targeting specific biological pathways.
Industry: Its application in material science and as a chemical intermediate in industrial processes highlights its industrial relevance.
Mechanism of Action
The mechanism by which N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylcarbamoyl chloride: This compound shares the thiadiazole core but differs in the substituents and functional groups.
Tebuthiuron: Another thiadiazole derivative used as a herbicide, differing in its application and chemical structure.
Uniqueness: N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups and heterocyclic structures, which contribute to its diverse chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
